molecular formula C24H25N5O2 B14933375 N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B14933375
M. Wt: 415.5 g/mol
InChI Key: OSWFCCDQLURUCK-UHFFFAOYSA-N
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Description

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that combines structural elements from both indole and beta-carboline families. These structural motifs are known for their significant biological activities, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids or their derivatives. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of amide bonds . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with serotonin receptors, while the beta-carboline structure can modulate the activity of enzymes like monoamine oxidase . These interactions can lead to a range of biological effects, including modulation of neurotransmitter levels and anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its combination of indole and beta-carboline structures, which confer a distinct set of biological activities. This dual structural motif allows it to interact with a broader range of molecular targets compared to compounds with only one of these structures.

Properties

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C24H25N5O2/c30-23(25-11-9-16-13-26-20-7-3-1-5-17(16)20)14-27-24(31)29-12-10-19-18-6-2-4-8-21(18)28-22(19)15-29/h1-8,13,26,28H,9-12,14-15H2,(H,25,30)(H,27,31)

InChI Key

OSWFCCDQLURUCK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCC(=O)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

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